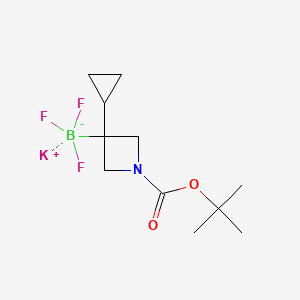
Potassium (1-(tert-butoxycarbonyl)-3-cyclopropylazetidin-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is a chemical compound that features a trifluoroborate group, a tert-butoxycarbonyl-protected amine, and a cyclopropylazetidine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Azetidine Ring: The cyclopropylazetidine moiety is synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced via a Suzuki-Miyaura coupling reaction using boron reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency. This may include continuous flow reactors and automated synthesis platforms to ensure consistent quality and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Cyclization Reactions: The azetidine ring can undergo ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium tert-butoxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Acetonitrile, dichloromethane, tetrahydrofuran.
Major Products Formed
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.
Substituted Azetidines: Substitution reactions can introduce various functional groups onto the azetidine ring.
Aplicaciones Científicas De Investigación
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in various coupling reactions. The trifluoroborate group facilitates transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the reactive amine.
Comparación Con Compuestos Similares
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium trifluoroborate: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is unique due to the combination of its structural features, including the trifluoroborate group, the tert-butoxycarbonyl-protected amine, and the cyclopropylazetidine moiety
Propiedades
Fórmula molecular |
C11H18BF3KNO2 |
|---|---|
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
potassium;[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-6-11(7-16,8-4-5-8)12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1 |
Clave InChI |
QLRWHQGPSGMEOA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1(CN(C1)C(=O)OC(C)(C)C)C2CC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















